N-[2-(2-cyclohexylidenehydrazinyl)-2-oxo-1-phenylethyl]benzamide
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Overview
Description
N-[2-(2-cyclohexylidenehydrazinyl)-2-oxo-1-phenylethyl]benzamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzamide group attached to a hydrazone moiety, which is further connected to a cyclohexylidene group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-cyclohexylidenehydrazinyl)-2-oxo-1-phenylethyl]benzamide typically involves the reaction of benzoyl chloride with 2-(2-cyclohexylidenehydrazinyl)-2-oxo-1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The continuous flow process not only improves the efficiency of the reaction but also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-cyclohexylidenehydrazinyl)-2-oxo-1-phenylethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(2-cyclohexylidenehydrazinyl)-2-oxo-1-phenylethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2-cyclohexylidenehydrazinyl)-2-oxo-1-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-cyclohexylidenehydrazinyl)-2-oxo-1-phenylethyl]acetamide
- N-[2-(2-cyclohexylidenehydrazinyl)-2-oxo-1-phenylethyl]propionamide
Uniqueness
N-[2-(2-cyclohexylidenehydrazinyl)-2-oxo-1-phenylethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(2-cyclohexylidenehydrazinyl)-2-oxo-1-phenylethyl]benzamide |
InChI |
InChI=1S/C21H23N3O2/c25-20(17-12-6-2-7-13-17)22-19(16-10-4-1-5-11-16)21(26)24-23-18-14-8-3-9-15-18/h1-2,4-7,10-13,19H,3,8-9,14-15H2,(H,22,25)(H,24,26) |
InChI Key |
YTMIFCIZTVKJLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
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